molecular formula C6H7N5O B11919586 8-methoxy-7H-purin-2-amine CAS No. 138949-62-9

8-methoxy-7H-purin-2-amine

Cat. No.: B11919586
CAS No.: 138949-62-9
M. Wt: 165.15 g/mol
InChI Key: WNJDOLZIXKQMDY-UHFFFAOYSA-N
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Description

8-Methoxy-1H-purin-2-amine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleic acids. This compound is characterized by the presence of a methoxy group attached to the eighth position of the purine ring and an amine group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-1H-purin-2-amine typically involves the reaction of 8-methoxy-1H-purine with ammonia or an amine source under controlled conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of 8-Methoxy-1H-purin-2-amine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-1H-purin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 8-oxo-1H-purin-2-amine, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

8-Methoxy-1H-purin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.

    Industry: It is used in the development of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged to create effective products.

Mechanism of Action

The mechanism of action of 8-Methoxy-1H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. For instance, it may inhibit certain enzymes involved in nucleotide synthesis, thereby exerting its effects on cellular processes.

Comparison with Similar Compounds

    8-Hydroxy-1H-purin-2-amine: Similar structure but with a hydroxy group instead of a methoxy group.

    8-Methyl-1H-purin-2-amine: Contains a methyl group at the eighth position.

    8-Chloro-1H-purin-2-amine: Features a chloro group at the eighth position.

Uniqueness: 8-Methoxy-1H-purin-2-amine is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

138949-62-9

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

IUPAC Name

8-methoxy-7H-purin-2-amine

InChI

InChI=1S/C6H7N5O/c1-12-6-9-3-2-8-5(7)10-4(3)11-6/h2H,1H3,(H3,7,8,9,10,11)

InChI Key

WNJDOLZIXKQMDY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=NC(=NC=C2N1)N

Origin of Product

United States

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